p-Mentha-1,3,8-triene

Flavor Chemistry Aroma Analysis Natural Product Chemistry

Procure p-Mentha-1,3,8-triene (CAS 18368-95-1) for authentic parsley flavor replication. As a character-impact compound, it is irreplaceable for 'terpeny, parsley-like' notes; substitutes like limonene yield off-notes. Use as a critical GC-MS marker for essential oil authentication and chemotype verification. Leverage its unique 1,3,8-triene structure as a specific intermediate for p-menthane derivatives and photochemical studies.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 18368-95-1
Cat. No. B093057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Mentha-1,3,8-triene
CAS18368-95-1
Synonymsp-menthatriene,p-mentha-1,3,8-triene
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(CC1)C(=C)C
InChIInChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3
InChIKeyXNMPFDIYAMOYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Mentha-1,3,8-triene (CAS 18368-95-1) Procurement Guide: Sourcing the Parsley-Defining Monoterpene


p-Mentha-1,3,8-triene (CAS 18368-95-1), also known as 1,3,8-p-menthatriene, is a cyclic monoterpene hydrocarbon with the molecular formula C10H14 and a molecular weight of 134.22 g/mol [1]. It is a key volatile organic compound naturally occurring in various plant species, most notably parsley (Petroselinum crispum), where it is recognized as a character-impact flavor compound [2]. This compound is a member of the p-menthane monoterpenoid class and is characterized by its terpenic, parsley-like aroma profile .

Why p-Mentha-1,3,8-triene Cannot Be Casually Substituted with Common Monoterpenes


While many monoterpenes share a C10H14 molecular formula, the specific arrangement of double bonds in p-mentha-1,3,8-triene (a cyclohexa-1,3-diene core with an isopropenyl group) confers a unique set of organoleptic and chemical properties. Simply substituting a generic, lower-cost monoterpene like limonene or α-terpinene can lead to significant deviations in aroma profile, reactivity, and biological efficacy. The evidence below demonstrates that p-mentha-1,3,8-triene possesses quantifiable differentiation in its role as a character-impact aroma compound, its distinct chemical reactivity compared to structural analogs, and its specific abundance patterns in natural extracts, which are critical for applications in flavor formulation, chemical synthesis, and analytical standardization [1].

p-Mentha-1,3,8-triene: A Quantitative Differentiation Matrix for Procurement Decisions


Character-Impact Flavor Compound in Parsley: p-Mentha-1,3,8-triene vs. Myrcene

In a foundational study on parsley aroma, p-mentha-1,3,8-triene was identified as a character-impact flavor compound, meaning its presence is essential for the characteristic parsley-like note. While myrcene is also a major volatile in parsley, the 'terpeny, parsley-like' note in the odor profile was specifically attributed to and lost with the decrease of p-mentha-1,3,8-triene, distinguishing its sensory impact from other co-occurring monoterpenes [1].

Flavor Chemistry Aroma Analysis Natural Product Chemistry

Natural Abundance Variability in Apiaceae Essential Oils: p-Mentha-1,3,8-triene vs. Terpinolene

Analysis of essential oils from two Malagasy endemic Apiaceae species revealed a striking compositional dichotomy. The content of p-mentha-1,3,8-triene varied drastically between individual plant samples, from 0.2% to 52.7%. This high variability and its dominance in certain chemotypes directly contrasts with terpinolene, another major component, which ranged from 2.8% to 40.7% [1]. This data shows that p-mentha-1,3,8-triene can be the principal component in some oil samples, a role not fulfilled by terpinolene in these species.

Essential Oil Chemistry Phytochemistry Analytical Chemistry

Differential Photochemical Reactivity: p-Mentha-1,3,8-triene vs. α-Terpinene and α-Phellandrene

A comparative study on the photochemical and thermal behavior of p-menthadienes revealed that p-mentha-1,3,8-triene undergoes dehydrogenation to yield p-cymene and p-cymenene. This reaction pathway was shared with α-terpinene, α-phellandrene, and γ-terpinene [1]. The key differentiation lies not in the end product, but in the precursor's structure and the concurrent reaction mechanisms. While all four compounds can aromatize, p-mentha-1,3,8-triene's unique 1,3,8-triene arrangement influences its susceptibility to side reactions like ring-opening and dimerization, which can affect yield and purity in synthetic applications [2].

Photochemistry Synthetic Chemistry Stability Studies

Synthetic Origin from Limonene: A Precursor-Relationship Differentiation

p-Mentha-1,3,8-triene can be synthetically derived from the oxidation of limonene. Specifically, oxidation with mercuric acetate yields a mixture containing p-mentha-1,3,8-triene and its isomer, mentha-1,4,8-triene [1]. This establishes a direct synthetic lineage from the more abundant and industrially significant limonene. This relationship is distinct from that of α-terpinene or γ-terpinene, which are not direct products of limonene oxidation but are formed via different biosynthetic or synthetic routes.

Synthetic Chemistry Biosynthesis Organic Synthesis

Co-occurrence in Antimicrobial Essential Oils: p-Mentha-1,3,8-triene as a Major Component in Prangos trifida

In the essential oil of Prangos trifida, p-mentha-1,3,8-triene was identified as a major constituent at 9.56% of the total oil. This essential oil demonstrated good antimicrobial activity, particularly against Gram-positive bacteria [1]. While the antimicrobial activity is attributed to the whole essential oil, the relatively high abundance of p-mentha-1,3,8-triene distinguishes it as a key marker compound in this bioactive extract, compared to other monoterpenes present like α-pinene (8.85%) and α-phellandrene (12.14%).

Antimicrobial Activity Essential Oil Research Cosmeceuticals

Validated Use Cases for p-Mentha-1,3,8-triene: Where Comparative Evidence Drives Procurement


Authentic Parsley Flavor & Fragrance Formulation

Formulators aiming to replicate the fresh, authentic aroma of parsley must include p-mentha-1,3,8-triene. As a character-impact compound, its presence is non-negotiable for achieving the signature 'terpeny, parsley-like' note. Substituting with a different monoterpene, even one with a similar formula, will result in a sensory profile that is incomplete or 'off-note,' as demonstrated by sensory studies where the loss of this note was directly linked to the compound's decrease [1].

Quality Control and Standardization of Apiaceae-Derived Essential Oils

For suppliers and buyers of essential oils from plants like Billburttia spp. or Prangos trifida, p-mentha-1,3,8-triene serves as a critical analytical marker. Its concentration can vary from trace amounts to over 50% of the oil composition [1]. Procuring a certified reference standard of this compound is essential for accurate GC-MS quantification, batch-to-batch consistency verification, and ensuring the expected chemotype and bioactivity of the natural extract [2].

Synthetic Chemistry: A Specific Intermediate in Terpene Derivatization

Chemists engaged in the synthesis of p-menthane derivatives should consider p-mentha-1,3,8-triene as a specific intermediate. Its unique 1,3,8-triene structure governs a distinct reactivity profile, including photochemical dehydrogenation to p-cymene and p-cymenene [1]. This pathway is shared with some analogs, but the compound's formation as a specific product of limonene oxidation [2] makes it a valuable target or intermediate for synthetic routes where other monoterpenes would lead to different outcomes or require alternative, less efficient synthetic steps.

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